molecular formula C15H11F3N4O2S B5697150 5-[(phenylsulfonyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole

5-[(phenylsulfonyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole

Cat. No.: B5697150
M. Wt: 368.3 g/mol
InChI Key: UNAFNAZXECMGPW-UHFFFAOYSA-N
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Description

5-[(phenylsulfonyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole is a complex organic compound characterized by the presence of a tetrazole ring, a phenylsulfonyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(phenylsulfonyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the tetrazole intermediate using phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Addition of the Trifluoromethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(phenylsulfonyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(phenylsulfonyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-[(phenylsulfonyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. The phenylsulfonyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets or forming hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-tetrazole: Lacks the sulfonyl and trifluoromethyl groups, resulting in different chemical properties and reactivity.

    5-(Methylsulfonyl)-1H-tetrazole: Contains a methylsulfonyl group instead of a phenylsulfonyl group, affecting its steric and electronic properties.

    1-(3-Trifluoromethylphenyl)-1H-tetrazole: Similar structure but lacks the phenylsulfonyl group, leading to different biological activity.

Uniqueness

The combination of the phenylsulfonyl and trifluoromethyl groups in 5-[(phenylsulfonyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole imparts unique chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore distinguish it from other similar compounds.

Properties

IUPAC Name

5-(benzenesulfonylmethyl)-1-[3-(trifluoromethyl)phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O2S/c16-15(17,18)11-5-4-6-12(9-11)22-14(19-20-21-22)10-25(23,24)13-7-2-1-3-8-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAFNAZXECMGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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